molecular formula C11H10BrN3 B13297462 2-bromo-N-(pyrimidin-5-ylmethyl)aniline

2-bromo-N-(pyrimidin-5-ylmethyl)aniline

Cat. No.: B13297462
M. Wt: 264.12 g/mol
InChI Key: BJUWBJKCQGWNJM-UHFFFAOYSA-N
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Description

2-bromo-N-(pyrimidin-5-ylmethyl)aniline is a chemical compound with the molecular formula C11H10BrN3 and a molecular weight of 264.12 g/mol . This compound is characterized by the presence of a bromine atom attached to an aniline ring, which is further substituted with a pyrimidin-5-ylmethyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(pyrimidin-5-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(pyrimidin-5-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products

Scientific Research Applications

2-bromo-N-(pyrimidin-5-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-N-(pyrimidin-5-ylmethyl)aniline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(pyrimidin-5-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a pyrimidin-5-ylmethyl group makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals .

Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

2-bromo-N-(pyrimidin-5-ylmethyl)aniline

InChI

InChI=1S/C11H10BrN3/c12-10-3-1-2-4-11(10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2

InChI Key

BJUWBJKCQGWNJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CN=CN=C2)Br

Origin of Product

United States

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